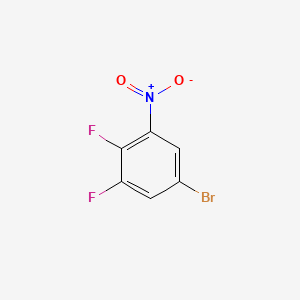
5-Bromo-1,2-difluoro-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1,2-difluoro-3-nitrobenzene is a chemical compound with the molecular formula C6H2BrF2NO2 . It has a molecular weight of 237.99 and its InChI code is 1S/C6H2BrF2NO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromo, difluoro, and nitro groups . The exact mass of the molecule is 236.92370 g/mol .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.9±0.1 g/cm³, a boiling point of 259.0±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . The compound has a molar refractivity of 40.5±0.3 cm³ .Aplicaciones Científicas De Investigación
Vibrational Analysis
- Vibrational Spectroscopy : Reddy and Rao (1994) conducted a normal coordinate analysis for several trisubstituted benzenes, including compounds similar to 5-Bromo-1,2-difluoro-3-nitrobenzene. They provided revised vibrational assignments for these molecules, contributing to a better understanding of their vibrational properties (Reddy & Rao, 1994).
Synthesis and Organic Transformations
- Methods for Synthesis of Derivatives : Diemer, Leroux, and Colobert (2011) described efficient methods for synthesizing derivatives of dibromobenzenes, which are structurally related to this compound. These derivatives are valuable in various organic transformations (Diemer, Leroux, & Colobert, 2011).
Electrophilic Bromination
- Bromination Using Barium Tetrafluorobromate : Sobolev et al. (2014) demonstrated that Ba(BrF4)2 acts as a highly-active brominating agent, showing the potential for electrophilic bromination in compounds like this compound (Sobolev et al., 2014).
Nitration of Polyfluoro-compounds
- Nitration Study : Coe, Jukes, and Tatlow (1966) conducted a study on the nitration of various polyfluoro-benzenes, including compounds structurally similar to this compound. This research aids in understanding the chemical behavior of such compounds under nitrating conditions (Coe, Jukes, & Tatlow, 1966).
Photoelectrochemical Studies
- Photoelectrochemical Reduction : The study by Compton and Dryfe (1994) on the photoelectrochemical reduction of p-bromo-nitrobenzene, a compound similar to this compound, offers insights into its reduction behavior under specific conditions (Compton & Dryfe, 1994).
Analytical Chemistry
- Anisotropic Displacement Parameters : Mroz et al. (2020) focused on calculating anisotropic displacement parameters for compounds like 1-(halomethyl)-3-nitrobenzene, offering insights into their structural properties (Mroz et al., 2020).
Organometallic Methods
- Regioflexible Substitution : Schlosser and Heiss (2003) demonstrated the superiority of modern organometallic methods in selectively converting 1,3-difluorobenzene, similar to this compound, into various derivatives. This study highlights the flexibility and efficiency of these methods in organic synthesis (Schlosser & Heiss, 2003).
Ionic Liquids
- Reactivity in Ionic Liquids : Ernst et al. (2013) investigated the reactivity of 1-bromo-4-nitrobenzene radical anions in ionic liquids, providing valuable information on the behavior of similar compounds in such environments (Ernst et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-1,2-difluoro-3-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2NO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPFVSYTAGACOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681474 |
Source


|
| Record name | 5-Bromo-1,2-difluoro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261988-16-2 |
Source


|
| Record name | 5-Bromo-1,2-difluoro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

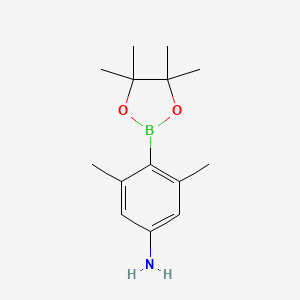
![5-Bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B578520.png)
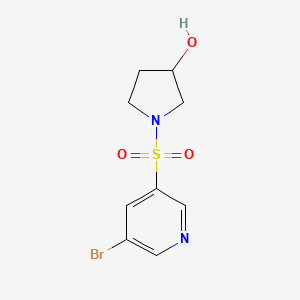
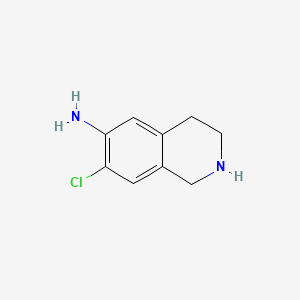
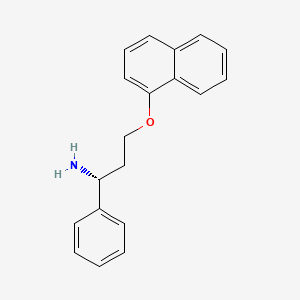
![Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B578525.png)
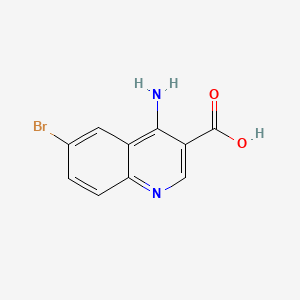
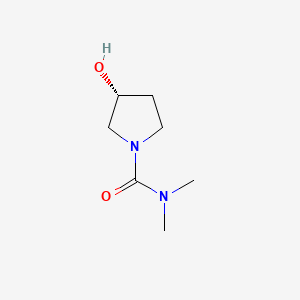
![Methyl 3-bromo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B578530.png)
![Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B578531.png)
![[2-[carbamoyloxy(dideuterio)methyl]-1,1-dideuterio-2-(trideuteriomethyl)pentyl] N-propan-2-ylcarbamate](/img/no-structure.png)

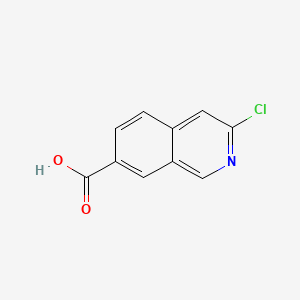
![4'-(Ethylcarbamoyl)-3',6-difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B578538.png)